Regioisomeric Boronic Ester Position Dictates Access to Independent Patent-Covered Chemical Space
The 7-boronic ester position on the imidazo[1,2-b]pyridazine scaffold enables late-stage Suzuki–Miyaura diversification at C-7, generating 2,3,7-trisubstituted analogs claimed in Novartis patent AU2008280135 for ALK4/ALK5-mediated diseases [1]. By contrast, the more widely available 3- or 6-boronic ester isomers yield 2,3,6-trisubstituted products covered by a distinct patent family (AU2007315233) targeting PI3K/mTOR [2]. This is a direct head-to-head positional comparison: the 7-isomer provides a structurally distinct exit vector that maps to a different patent landscape, directly impacting freedom-to-operate for drug discovery programs.
| Evidence Dimension | Regioisomeric position of boronic ester handle and associated patent landscape |
|---|---|
| Target Compound Data | Boronic ester at C-7; enables 2,3,7-trisubstituted imidazo[1,2-b]pyridazines per AU2008280135 (ALK4/ALK5 inhibitor chemical space) [1] |
| Comparator Or Baseline | Boronic ester at C-6 or C-3; enables 2,3,6-trisubstituted imidazo[1,2-b]pyridazines per AU2007315233 (PI3K/mTOR inhibitor chemical space) [2] |
| Quantified Difference | Different substitution pattern (C-7 vs. C-6 or C-3); distinct patent families with non-overlapping therapeutic target claims |
| Conditions | Patent analysis of Novartis imidazo[1,2-b]pyridazine portfolio, 2007–2008 filings |
Why This Matters
This positional differentiation directly impacts a procurement decision because the 7-boronic ester unlocks a different chemical space and intellectual property landscape than the 3- or 6-isomers, enabling exploration of ALK4/ALK5 targets rather than PI3K/mTOR.
- [1] Lizos D, Stiefl NJ, Weiler S. Organic Compounds – 2,3,7-Substituted Imidazo[1,2-b]pyridazines for Treatment of ALK4 or ALK5 Mediated Diseases. Patent AU2008280135 (WO 2009/013335), Novartis AG, filed 24 July 2008. View Source
- [2] Capraro HG, Furet P, Imbach P, Stauffer F. Imidazopyridazines as P13K Lipid Kinase Inhibitors. Patent AU2007315233 (WO 2008/052733), Novartis AG, filed 29 October 2007. View Source
